2-(Diethylamino)-N,N-diethylacetamide

Description

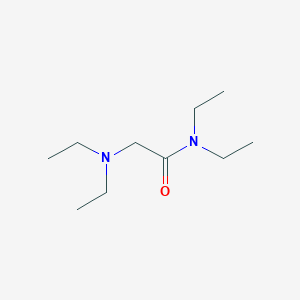

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJZXGXJGLKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537952 | |

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27794-54-3 | |

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 2 Diethylamino N,n Diethylacetamide

Direct Synthesis Pathways

The formation of 2-(Diethylamino)-N,N-diethylacetamide can be achieved through a few key synthetic routes, primarily involving the reaction of a haloacetyl chloride with an excess of diethylamine (B46881) or a two-step process involving the formation of an intermediate, 2-chloro-N,N-diethylacetamide.

A direct synthesis has been reported from the reaction of trichloroethylene (B50587) with diethylamine in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst, N-benzyl-N,N,N-triethylammonium chloride, in water. This method, however, resulted in a modest yield of 37%. researchgate.net

A more common and generally higher-yielding approach involves a two-step synthesis. The first step is the preparation of 2-chloro-N,N-diethylacetamide from the reaction of chloroacetyl chloride with diethylamine. chemicalbook.com This intermediate is then subsequently reacted with another equivalent of diethylamine to yield the final product, this compound. This nucleophilic substitution reaction is a standard method for the formation of α-amino amides.

Optimization of Reaction Conditions for Enhanced Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the use of catalysts.

For the amidation of chloroacetyl chloride, the choice of base and solvent can significantly impact the reaction's efficiency. While an excess of diethylamine can act as both a nucleophile and a base to neutralize the hydrogen chloride byproduct, other non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in similar reactions, potentially leading to higher yields and cleaner reaction profiles. chegg.comchegg.com The use of solvents such as tetrahydrofuran (B95107) (THF) at room temperature has been reported to give good to excellent yields for the synthesis of related N-aryl amides. chegg.com

For the subsequent nucleophilic substitution of 2-chloro-N,N-diethylacetamide with diethylamine, phase-transfer catalysis (PTC) presents a viable strategy for enhancing reaction rates and yields. nih.govwhiterose.ac.uknih.gov PTC can facilitate the transfer of the diethylamine nucleophile from an aqueous or solid phase to the organic phase where the chloroacetamide is dissolved, often leading to milder reaction conditions and improved efficiency. nih.govwhiterose.ac.uknih.gov Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst that has shown beneficial effects in N-alkylation reactions of amides. oatext.com

The following interactive table summarizes potential optimization strategies for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | Excess Diethylamine | Triethylamine | DBU | DBU may offer higher yields and fewer side reactions. |

| Solvent | Dichloromethane (B109758) | Tetrahydrofuran | Toluene | THF is often a good choice for amidation reactions at room temperature. |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | --- | PTC can enhance the rate of the second step (substitution). |

| Temperature | 0-5 °C (for chloroacetylation) | Room Temperature | Reflux | Lower temperatures are crucial during the initial acylation to control reactivity. |

Novel Synthetic Routes and Green Chemistry Principles

In recent years, the development of synthetic methodologies guided by the principles of green chemistry has become a major focus. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. polimi.itgoflow.atthalesnano.comrsc.org The synthesis of amides has been successfully demonstrated in flow reactors, often with reduced reaction times and improved product consistency. polimi.itgoflow.atrsc.org A flow process for the synthesis of this compound could involve pumping a stream of chloroacetyl chloride and diethylamine through a heated reactor coil, followed by an in-line purification step. This approach could enhance the safety of handling highly reactive reagents like chloroacetyl chloride and allow for precise control over reaction parameters.

Green Solvents and Atom Economy: The choice of solvent is a key consideration in green chemistry. Traditional solvents like dichloromethane are effective but pose environmental and health risks. whiterose.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered for this synthesis. whiterose.ac.ukresearchgate.netrsc.orgyoutube.com Furthermore, evaluating the atom economy and E-factor (environmental factor) of the synthetic route is essential for assessing its green credentials. researchgate.netchegg.compolimi.itchegg.commdpi.com A high atom economy indicates that a large proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.netpolimi.it

The following table provides a comparative overview of traditional versus greener synthetic approaches.

| Approach | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Heating | Conventional heating (oil bath) | Microwave irradiation | Energy efficiency |

| Process | Batch reaction | Continuous flow synthesis | Safety, Process intensification |

| Solvent | Dichloromethane, Toluene | 2-Methyltetrahydrofuran, Water (with PTC) | Use of safer solvents |

| Waste | Stoichiometric byproducts | High atom economy route | Waste prevention |

Stereoselective and Enantioselective Synthesis Approaches

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective and enantioselective synthesis approaches are not directly applicable to the synthesis of the final molecule itself. These strategies are relevant when the target molecule contains one or more chiral centers, and there is a need to control the three-dimensional arrangement of atoms.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis and controlling the outcome of the reaction. The formation of this compound from chloroacetyl chloride and an excess of diethylamine proceeds through a two-step sequence.

Role of Intermediates (e.g., Chloroacetyl Derivatives)

The reaction proceeds via the initial formation of a key intermediate, 2-chloro-N,N-diethylacetamide. chemicalbook.com This occurs through a nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net This is a rapid and often exothermic reaction. The chloride ion is an excellent leaving group, facilitating the formation of the amide bond.

The second step involves the nucleophilic substitution of the chlorine atom on the α-carbon of 2-chloro-N,N-diethylacetamide by a second molecule of diethylamine. chegg.comacs.org This is a typical SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen of diethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. chegg.com An excess of diethylamine is required, as one equivalent is consumed in the initial acylation, and a second equivalent acts as the nucleophile in the substitution step. A third equivalent of diethylamine may also be necessary to act as a base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the amine nucleophile. researchgate.netacs.org

A general representation of the reaction is as follows:

Formation of the intermediate: Cl-CH2-CO-Cl + HN(CH2CH3)2 → Cl-CH2-CO-N(CH2CH3)2 + HCl

Nucleophilic substitution: Cl-CH2-CO-N(CH2CH3)2 + HN(CH2CH3)2 → (CH3CH2)2N-CH2-CO-N(CH2CH3)2 + HCl

Acid-base neutralization: HN(CH2CH3)2 + HCl → [H2N(CH2CH3)2]+Cl-

Electrophilic Substitution Mechanisms

While the primary mechanism for the formation of this compound involves nucleophilic attack on electrophilic carbon centers, the concept of electrophilic substitution can be considered in the context of the reactivity of the α-carbon of the acetamide (B32628) intermediate. Carbonyl α-substitution reactions typically proceed through enol or enolate intermediates, where the α-carbon becomes nucleophilic and attacks an electrophile. researchgate.net However, in the synthesis of this compound, the α-carbon is the site of nucleophilic attack, not electrophilic attack. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electrophilic and susceptible to attack by nucleophiles like diethylamine. chemicalbook.com

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound in nucleophilic reactions is centered around the electrophilic carbonyl carbon of the amide group and the nucleophilic tertiary amine nitrogen. However, the lone pair of electrons on the amide nitrogen is delocalized through resonance with the carbonyl group, rendering it significantly less nucleophilic than the amine nitrogen.

Nucleophilic attack is more likely to occur at the α-carbon to the carbonyl group, especially if a suitable leaving group is present. For instance, in the related compound 2-chloro-N,N-diethylacetamide, the chlorine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is exploited in various synthetic applications, such as the preparation of calixarene (B151959) amides and other complex organic molecules. The reaction of 2-chloro-N,N-diethylacetamide with nucleophiles like amines, alcohols, and thiolates leads to the formation of a new bond at the α-carbon.

While direct nucleophilic addition to the carbonyl carbon of a tertiary amide like this compound is generally difficult due to the stability of the amide bond, such reactions can be forced under harsh conditions with strong nucleophiles. The electron-donating nature of the two ethyl groups on the amide nitrogen further reduces the electrophilicity of the carbonyl carbon, making it less reactive than primary or secondary amides.

The tertiary amine functionality at the 2-position can also participate in nucleophilic reactions. The lone pair of electrons on this nitrogen can act as a nucleophile, attacking electrophilic centers. For example, it can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts.

Table 1: Comparison of Expected Nucleophilic Reactivity

| Site of Nucleophilic Attack | Reactivity of this compound | Rationale |

|---|---|---|

| Carbonyl Carbon | Low | Resonance stabilization and electron-donating diethylamino groups reduce electrophilicity. |

| α-Carbon | High (with a leaving group) | Susceptible to SN2 reactions if a good leaving group is present. |

| Amine Nitrogen | High | The lone pair of electrons makes it a good nucleophile for attacking electrophiles. |

Hydrolytic Stability and Degradation Pathways

Amides are generally stable to hydrolysis, and tertiary amides are particularly resistant due to steric hindrance and the electron-donating nature of the alkyl groups on the nitrogen, which reduces the electrophilicity of the carbonyl carbon. The hydrolysis of this compound is expected to be slow under neutral conditions. However, under acidic or basic conditions, hydrolysis can occur, yielding diethylamine and 2-(diethylamino)acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The tertiary amine at the 2-position would also be protonated, which could influence the reaction rate.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process for tertiary amides compared to primary and secondary amides due to steric hindrance.

Degradation Pathways: Apart from hydrolysis, other degradation pathways may exist, particularly under oxidative or metabolic conditions. Studies on the closely related compound N,N-diethylacetamide have shown that enzymatic degradation can occur via oxidative N-dealkylation. nih.govnih.gov This process, catalyzed by enzymes such as cytochrome P450, would lead to the removal of one or both of the ethyl groups from the amine or amide nitrogen, forming acetaldehyde (B116499) and the corresponding dealkylated amides. nih.gov

A potential degradation pathway for this compound could therefore involve:

Hydrolysis: Cleavage of the amide bond to form diethylamine and 2-(diethylamino)acetic acid.

N-Dealkylation: Oxidative removal of ethyl groups from either the diethylamino moiety or the N,N-diethylacetamide moiety, or both.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

|---|---|

| Hydrolysis | Diethylamine, 2-(Diethylamino)acetic acid |

| Oxidative N-Dealkylation | Acetaldehyde, N-ethyl-2-(diethylamino)acetamide, 2-(N-ethylamino)-N,N-diethylacetamide, etc. |

Catalysis in Synthetic Transformations

While there is limited specific information on the use of this compound as a catalyst, its structural features suggest potential applications in different areas of catalysis.

In homogeneous catalysis, this compound could potentially act as a ligand for metal catalysts. The presence of two nitrogen atoms with lone pairs of electrons allows it to function as a bidentate ligand, coordinating with a metal center. The steric and electronic properties of the diethylamino and diethylacetamide groups would influence the stability and reactivity of the resulting metal complex. Such complexes could find applications in various transition metal-catalyzed reactions, including cross-coupling reactions and hydrogenations. The related compound, N,N-diethylacetamide, is known to be used as a solvent and sometimes as a ligand in palladium-catalyzed coupling processes. tuodaindus.com

For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The resulting material could then be used as a solid-supported ligand or base catalyst. The tertiary amine group could function as a basic site, catalyzing reactions such as Knoevenagel condensations or Michael additions. The advantage of a heterogeneous catalyst is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplification of product purification.

In the realm of biocatalysis, enzymes could be employed for the selective synthesis or transformation of this compound. For instance, lipases are known to catalyze the synthesis of amides from esters and amines. A lipase (B570770) could potentially be used to synthesize this compound from an appropriate ester and 2-(diethylamino)ethylamine.

Conversely, amidases or lipases could be used for the enantioselective hydrolysis of a chiral derivative of this compound, providing a route to enantiomerically pure compounds. While the natural substrate for these enzymes is typically a primary or secondary amide, enzyme engineering can be used to expand their substrate scope to include sterically hindered tertiary amides.

Derivatives and Analogs of 2 Diethylamino N,n Diethylacetamide

Design and Synthesis of N-Substituted Acetamide (B32628) Derivatives

The design of N-substituted acetamide derivatives is a cornerstone of medicinal chemistry and materials science. By reacting 2-Chloro-N,N-diethylacetamide with different amines, alcohols, or carbanions, researchers can introduce the N,N-diethylacetamido functional group into a multitude of chemical environments. researchgate.net This process typically involves a nucleophilic substitution reaction where the chlorine atom is displaced, forming a new carbon-nitrogen, carbon-oxygen, or carbon-carbon bond. researchgate.netresearchgate.net

The chemical reactivity of 2-Chloro-N,N-diethylacetamide allows for its reaction with a wide range of nucleophiles, leading to the incorporation of the N,N-diethylacetamido moiety into various molecular frameworks. researchgate.net For example, reactions with the phenolic hydroxyl groups on calixarene (B151959) scaffolds introduce multiple amide functionalities onto a macrocyclic platform. researchgate.net Similarly, reactions with carbanions can lead to the formation of new carbon-carbon bonds, enabling the construction of complex spirocyclic systems. chemicalbook.com This adaptability in bonding to oxygen, nitrogen, and carbon nucleophiles underscores the broad utility of this precursor in synthetic chemistry. researchgate.net

Synthesis and Characterization of Specific Derivative Classes

The application of 2-Chloro-N,N-diethylacetamide in synthesis has led to the creation of several distinct classes of derivatives, each with unique structural features and potential applications.

| Derivative Name | Parent Calixarene | Base | Solvent(s) | Yield | Ref. |

| 5,11,17,23,29,35-hexa-tert-butyl-bis[(N,N-diethylaminocarbonyl)metoxy]-tetrahydroxy-calix researchgate.netarene | p-tert-butylcalix researchgate.netarene | K₂CO₃ | CH₃CN | ~61% | researchgate.net |

| 5,11,17,23,29,35–hexa-tert-butyl-tetrakis-[(N,N-diethylaminocarbonyl)metoxy]-dihydroxy-calix researchgate.netarene | p-tert-butylcalix researchgate.netarene | NaH | THF-DMF | ~45% | researchgate.net |

| 11,17,23,29,35,41,47-tert-butyl-tetrakis-[(N,N-diethylaminocarbonyl)methoxy]-tetra-hydroxy-calix nih.govarene | p-tert-butylcalix nih.govarene | NaH | THF-DMF | ~64% | researchgate.net |

| 5,11,17,23,29,35,41,47-tert-butyl-hexakis-[(N,N-diethylaminocarbonyl)methoxy]-dihydroxy-calix nih.govarene | p-tert-butylcalix nih.govarene | NaH | THF-DMF | ~52% | researchgate.net |

Ynamines are a class of organic compounds featuring an amino group attached to an acetylenic carbon. Research has shown that N,N-Diethylchloroacetamide can serve as a precursor for the synthesis of ynamine amides and ynamine esters. chemicalbook.com This transformation proceeds through an intermediate β-chloro-β-chloroacyl-β-chloroenamine, which is then subjected to chlorine elimination using lithium amalgam to yield the final ynamine product. chemicalbook.com This method provides a pathway to highly reactive and synthetically useful ynamide structures. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in organic and medicinal chemistry. 2-Chloro-N,N-diethylacetamide, which possesses both a leaving group (chlorine) and an electron-withdrawing group, is a suitable reagent for the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives. chemicalbook.com These compounds can be synthesized through the reaction of a 4-arylidene-3H-pyrazol-3-one with the carbanion derived from 2-chloro-N,N-diethylacetamide in the presence of a strong base like sodium hydride. chemicalbook.com This reaction constructs the spiro-fused cyclopropane (B1198618) ring, linking it to the pyrazolone (B3327878) core. chemicalbook.com

Fluorine-Substituted Phenyl Acetate (B1210297) Derivatives

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and improve transport across the blood-brain barrier. nih.gov In the context of phenyl acetate derivatives related to 2-(diethylamino)-N,N-diethylacetamide, this approach has been explored to develop agents with specific sedative/hypnotic profiles. nih.govnih.gov The rationale is that fluorine's properties, such as increased lipid solubility, can lead to more rapid onset and recovery from its effects. nih.govnih.gov

A series of fluorine-containing phenyl acetate derivatives were synthesized and evaluated for their hypnotic potencies and duration of action. nih.govnih.gov The research aimed to accelerate the swift and clear-headed recovery of consciousness, a desirable trait in anesthesia. nih.gov Among the synthesized compounds, certain derivatives demonstrated a rapid recovery profile compared to established agents like propanidid (B1678258) and propofol. nih.govnih.gov

Table 1: Research Findings on Selected Fluorine-Substituted Phenyl Acetate Derivatives

| Compound ID | Key Structural Feature | Observed Research Outcome |

|---|---|---|

| 5a | Trifluoromethoxy-substituted phenyl group | Synthesized from 4a and 2-chloro-N,N-diethylacetamide. nih.gov |

| 5j | Specific fluorine substitution pattern | Induced a comparable duration of loss of righting reflex (LORR) to the reference compound AZD3043, but with a more rapid recovery. nih.govnih.gov |

| 55 | 5-ethoxy-2-fluorophenyl group | Showed relatively high affinity for the GABAA receptor and a unique affinity for the NMDA receptor. researchgate.net |

Sulfonamide-Containing Acetamide Analogs

The incorporation of a sulfonamide moiety into an acetamide scaffold is a design strategy used to create novel chemical entities with potential therapeutic applications. nih.gov This approach combines the structural features of both groups to explore new mechanisms of biological interaction. Research in this area has led to the development of acetamide-sulfonamide conjugates that have been screened for specific inhibitory activities, such as urease inhibition. nih.gov

These studies investigate how the combined scaffold interacts with biological targets. The findings suggest that such conjugates can act as mechanism-based inhibitors, binding to active sites through electrostatic interactions and hydrogen bonds. nih.gov The synthesis involves conjugating pharmacophoric moieties, like ibuprofen (B1674241) or flurbiprofen, with various sulfa drugs to create the target acetamide-sulfonamide molecules. nih.gov

Table 2: Characteristics of Sulfonamide-Containing Acetamide Analogs

| Structural Feature | Research Focus | Key Findings |

|---|---|---|

| Acetamide-Sulfonamide Scaffold | Urease Inhibition | Conjugates act as mechanism-based inhibitors. nih.gov |

| Conjugation with NSAIDs | Spectroscopic Confirmation | The presence of key functional groups (-NH of acetamide, -NH-S=O of sulfonamide) was confirmed by IR spectroscopy. nih.gov |

Acylfuran Acetamide Systems

The integration of a furan (B31954) ring into pharmacologically active molecules is another avenue of chemical exploration. Structure-activity relationship (SAR) studies on compounds containing a furan ring, such as the YC-1 analog series, have provided insights into how this heterocyclic system influences biological effects. nih.gov Although not direct derivatives of this compound, these studies highlight the importance of the furan moiety.

Hydroxylated Acetamide Derivatives

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common metabolic reaction and a synthetic strategy to alter a compound's polarity and potential for hydrogen bonding. The study of hydroxylated acetamide derivatives, such as 2-Hydroxy-N,N-dimethylacetamide, provides fundamental data on this class of compounds. sigmaaldrich.com

Broader SAR studies have shown that the position and presence of a hydroxyl group can have a moderate but significant impact on biological activity. For example, research on brartemicin analogues indicated that substituting a hydroxyl group at the 2- or 4-position of a benzoic acid ring resulted in moderately active compounds against cell invasion. mdpi.com This suggests that hydroxylation is a viable method for fine-tuning the activity of acetamide-based molecules.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity.

Correlation of Structural Features with Research Outcomes

The correlation between specific structural features and their resulting biological effects is the cornerstone of rational drug design. In the derivatives of this compound and its analogs, several key relationships have been established.

Fluorine Substitution : The addition of fluorine or fluorine-containing groups like trifluoromethoxy to the phenyl ring generally increases lipophilicity. nih.gov This modification can enhance passage through the blood-brain barrier and influence metabolic rates, often leading to compounds with a faster onset and shorter duration of action. nih.govnih.gov

Sulfonamide Group : The incorporation of a sulfonamide group introduces a potent hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets, such as the active sites of enzymes. nih.gov

Heterocyclic Cores : Replacing or adding heterocyclic systems like furan or pyrazolopyridinyl pyrimidine (B1678525) can drastically alter a compound's activity profile. The number and position of nitrogen atoms within these rings, for example, can fine-tune inhibitory activity. nih.gov

Substituent Position : The specific location of a substituent is often as important as the substituent itself. For example, SAR studies have shown that placing a chloro group at the 7-position of a parent compound led to enhanced cytotoxic activity, while substitution at the 8-position resulted in only a minimal increase. mdpi.com Electron-donating groups versus electron-withdrawing groups can also produce opposing effects on activity. mdpi.com

Table 3: Summary of Structure-Activity Relationships

| Structural Modification | General Effect on Research Outcome | Example |

|---|---|---|

| Addition of Fluorine | Enhanced lipid solubility, improved blood-brain barrier transport. nih.gov | Fluorine-containing phenyl acetate derivatives with rapid recovery profiles. nih.govnih.gov |

| Incorporation of Sulfonamide | Provides hydrogen bonding capabilities for target interaction. nih.gov | Acetamide-sulfonamide conjugates as enzyme inhibitors. nih.gov |

| Presence of Furan Ring | Can be essential for specific biological activities. nih.gov | YC-1 analog showing inhibition of osteoclastogenesis. nih.gov |

Computational Approaches to SAR Prediction

Modern drug discovery increasingly relies on computational methods to predict and rationalize structure-activity relationships, thereby accelerating the design of new compounds. These in silico techniques range from molecular modeling to advanced machine learning algorithms.

One approach involves using molecular descriptors derived from methods like density functional theory (DFT) to quantitatively understand SAR. mdpi.com This allows researchers to move beyond chemical intuition and build predictive models based on calculated electronic and structural properties of the molecules. mdpi.com

More advanced computational frameworks employ syntactic pattern recognition and grammar-based techniques to predict complex biological structures and interactions. mdpi.com For instance, context-free grammars can be used to model and parse RNA sequences to identify potential structural configurations. mdpi.com Furthermore, machine learning and deep learning models, such as bidirectional Long Short-Term Memory (LSTM) networks, are being utilized to predict optimal biological structures with increasing accuracy. mdpi.comescholarship.org These computational tools are invaluable for exploring vast chemical spaces and prioritizing candidates for synthesis and experimental testing. escholarship.org

Pharmacological and Biological Research on 2 Diethylamino N,n Diethylacetamide and Analogs

Antimicrobial Activity Investigations

Research into the antimicrobial properties of acetamide (B32628) derivatives, including analogs of 2-(Diethylamino)-N,N-diethylacetamide, has revealed a spectrum of activity against various pathogenic microbes. These investigations are crucial in the search for new therapeutic agents to combat infectious diseases.

Analogs of this compound have been systematically evaluated for their efficacy against a panel of clinically relevant bacterial and fungal species. Studies have demonstrated that modifications to the core acetamide structure can lead to significant antimicrobial potential.

For instance, a series of novel 2-hydrazinyl-N,N-diphenylacetamide derivatives, which share the acetamide backbone, were tested for their antimicrobial activity. Certain compounds within this series exhibited significant inhibitory effects against both bacteria and fungi. Specifically, compounds designated as A3 and A9 showed notable activity against Bacillus pumilus, Bacillus subtilis, and Escherichia coli. In the fungal domain, compound A1 was found to be highly potent against Rhizopus oryzae and Aspergillus niger.

Similarly, research on acetamide derivatives of 2-mercaptobenzothiazole (B37678) has shown moderate to good antibacterial activity. These compounds were screened against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant efficacy comparable to the standard drug levofloxacin. Further investigation into their minimum inhibitory concentrations (MIC) revealed that compounds 2b and 2i were particularly effective against E. coli, S. typhi, S. aureus, and B. subtilis.

Complexes involving diethylamino moieties have also been explored. Metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol demonstrated significant in vitro antibacterial activity against E. coli and S. aureus, as well as antifungal activity against Candida albicans and A. niger. The coordination of the organic ligand with metal ions like Co(II), Cu(II), Ni(II), and Fe(II) was found to substantially affect the antimicrobial potency.

The following table summarizes the antimicrobial activity of selected acetamide analogs against various microbial strains.

Antimicrobial Activity of Acetamide Analogs

| Compound/Analog Class | Test Organism | Activity/Result |

|---|---|---|

| 2-hydrazinyl-N,N-diphenylacetamide (A3, A9) | Bacillus pumilus, B. subtilis, E. coli | Significant antimicrobial activity |

| 2-hydrazinyl-N,N-diphenylacetamide (A1) | Rhizopus oryzae, Aspergillus niger | Highest potential against fungal strains |

| 2-mercaptobenzothiazole acetamide (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | Significant antibacterial activity, MIC values close to levofloxacin |

| 5-(diethylamino)-2-(...)phenol metal complexes | E. coli, S. aureus | Significant antibacterial activity |

| 5-(diethylamino)-2-(...)phenol metal complexes | Candida albicans, Aspergillus niger | Significant antifungal activity |

The mechanisms through which this compound and its analogs exert their antimicrobial effects are multifaceted and depend on the specific structural characteristics of the molecule. While direct studies on the title compound are limited, the mechanisms of related structures provide insight into potential pathways.

A primary mechanism of action for many antimicrobial agents is the inhibition of essential cellular processes. This can include interference with the synthesis of the cell wall, proteins, or nucleic acids. For example, some antimicrobial compounds function by inhibiting bacterial DNA gyrase, a type II topoisomerase. This enzyme is crucial for managing DNA topology during replication, and its inhibition leads to DNA damage and ultimately cell death. It has been suggested that certain acetamide derivatives may exert their antibacterial effects through this pathway.

Another key mechanism is the disruption of microbial membranes. The chemical structure of these compounds may allow them to intercalate with the lipids of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and subsequent cell death.

Furthermore, some antimicrobial agents act by inhibiting protein synthesis. They can bind to bacterial ribosomal subunits, interfering with the translation process and preventing the production of proteins vital for bacterial survival. It is plausible that certain acetamide derivatives could operate through this mechanism. The inhibition of efflux pumps and the prevention of biofilm formation are other potential mechanisms that contribute to the antimicrobial activity of these compounds.

Cytotoxic and Anticancer Potential

The exploration of acetamide derivatives has extended into the field of oncology, with several analogs demonstrating promising cytotoxic effects against various cancer cell lines.

Numerous studies have documented the in vitro anticancer activity of compounds structurally related to this compound. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their cytotoxic potential. cymitquimica.com These compounds showed potent anticancer activity, particularly against the PC3 human prostate carcinoma cell line. cymitquimica.com Notably, derivatives containing a nitro moiety (compounds 2a-2c) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety (compounds 2d-2f). cymitquimica.com Compound 2b was among the most active against the PC3 cell line, while compound 2c showed the highest activity against the MCF-7 breast cancer cell line. cymitquimica.com

In another study, N,N'-diarylureas, which share some structural similarities, were found to inhibit the proliferation of a range of cancer cell lines, including those from human breast (HTB-26, HTB-128, CRL-2351), prostate (PC-3), and melanoma (CRL-2813) cancers. The sensitivity of the cancer cells to these compounds correlated with the expression levels of Heme Regulated Inhibitor (HRI) kinase.

Furthermore, diethyl spermine (B22157) analogs such as N1,N11-diethylnorspermine (DENSPM) have shown significant antiproliferative activity in human transitional cell carcinoma (TCC) lines, T24 and J82. DENSPM was found to be strikingly more potent than the standard inhibitor α-difluoromethylornithine (DFMO).

The table below presents a summary of the in vitro efficacy of selected acetamide analogs and related compounds against various cancer cell lines.

In Vitro Anticancer Activity of Acetamide Analogs

| Compound/Analog Class | Cancer Cell Line | Efficacy (IC50) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 µM cymitquimica.com |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 µM cymitquimica.com |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 µM cymitquimica.com |

| N,N'-diarylureas | HTB-26, HTB-128, CRL-2351 (Breast), PC-3 (Prostate), CRL-2813 (Melanoma) | Inhibition of proliferation correlated with HRI expression |

| N1,N11-diethylnorspermine (DENSPM) | T24, J82 (Transitional Cell Carcinoma) | Greater antiproliferative activity than DEHSPM and DFMO |

The anticancer activity of acetamide analogs is believed to stem from their ability to interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. One of the key proposed mechanisms is the inhibition of DNA topoisomerases. ijpp.org.in

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. ijpp.org.in Cancer cells, which are characterized by rapid proliferation, are particularly dependent on the activity of these enzymes. mdpi.com Topoisomerase inhibitors act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. ijpp.org.innih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which triggers cell death pathways. ijpp.org.innih.gov

Several classes of anticancer drugs, including anthracyclines and epipodophyllotoxins, are known to target topoisomerase II. researchgate.net While direct evidence for this compound is not available, the structural motifs present in its analogs are found in other compounds known to possess topoisomerase inhibitory activity. For instance, certain marine alkaloids with cytotoxic properties were initially attributed to topoisomerase II inhibition. This suggests that acetamide derivatives could potentially act through a similar mechanism, disrupting DNA replication in rapidly dividing cancer cells and inducing apoptosis.

Neurological and Central Nervous System (CNS) Activity Studies

Research into N,N-dialkylacetamides has also uncovered potential activities within the central nervous system. Studies on N,N-diethylacetamide and its close analog, N,N-dimethylacetamide (DMA), have indicated effects ranging from general CNS depression to specific molecular interactions relevant to neurodegenerative diseases.

In vivo studies in mice have been conducted to assess the CNS profile of N,N-diethylacetamide. nih.gov These experiments evaluated its influence on hexobarbitone-induced sleeping time and its muscle relaxant properties, indicating a potential for CNS depressant activity. nih.gov

More recent research on the analog N,N-dimethylacetamide has revealed a potential therapeutic role in neuroinflammation, a key factor in the pathogenesis of Alzheimer's disease. nih.gov In in-vitro and ex-vivo models of Alzheimer's, DMA was found to significantly suppress the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines and chemokines in microglia. nih.gov The study demonstrated that the mechanism behind this anti-inflammatory effect is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov By inhibiting this pathway, DMA can disrupt the positive feedback loop between NF-κB and the synthesis of amyloid-β, a hallmark of Alzheimer's disease. nih.gov These findings suggest that compounds within this chemical class may have the ability to cross the blood-brain barrier and exert neuroprotective effects.

Assessment as Sedative/Hypnotic Agents

Research has indicated that this compound possesses sedative and hypnotic properties. Studies have shown that it can enhance the hypnotic effects of other drugs, such as propofol, and can shift the effects of midazolam from sedation to hypnosis in a dose-dependent manner. researchgate.netnih.gov

At low, clinically relevant concentrations for sedation and analgesia, this compound has been observed to decrease the input resistance of neurons in the ventral posterolateral nucleus of the thalamus. nih.gov This action is thought to contribute to its sedative and anesthetic properties by shunting tonic and burst firing of these neurons. nih.gov The sedative effects of systemic administration have been noted in various studies. researchgate.net

Allosteric Modulation of Neurotransmitter Receptors (e.g., GABA A Receptors)

Positive allosteric modulators (PAMs) of the GABAA receptor are a class of molecules that enhance the activity of the receptor without directly binding to the main neurotransmitter binding site. wikipedia.orgnih.gov This allosteric modulation increases the effect of the primary neurotransmitter, GABA, typically resulting in sedative and anxiolytic effects. wikipedia.org GABAA receptor PAMs can increase the frequency or duration of the chloride channel opening when GABA binds, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. wikipedia.org

While this compound's primary mechanism of action is the blockade of voltage-gated sodium channels, the broader class of sedative-hypnotic drugs, to which its effects are compared, often involves interaction with the GABAA receptor. drugbank.commhmedical.com For instance, benzodiazepines and barbiturates are well-known positive allosteric modulators of GABAA receptors. wikipedia.orgnih.gov These drugs bind to distinct sites on the receptor complex to enhance GABAergic neurotransmission. nih.govresearchgate.net

Enzyme Inhibition Studies

The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. ontosight.ai The primary enzyme responsible for its initial breakdown is CYP3A4, which metabolizes it into monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX). ontosight.airesearchgate.net CYP1A2 also plays a significant role in its metabolic disposition in individuals with normal liver function. nih.gov

The activity of these enzymes can be influenced by various factors, including co-administration of other drugs. liposuction101.com For instance, drugs that inhibit CYP3A4 can decrease the clearance of this compound, potentially leading to increased plasma concentrations. ontosight.ai Genetic variations in CYP3A4 can also lead to inter-individual differences in metabolism. nih.gov

Table 1: Key Cytochrome P450 Enzymes in this compound Metabolism

| Enzyme | Role in Metabolism | References |

| CYP3A4 | Primary enzyme for N-dealkylation to MEGX. | ontosight.airesearchgate.net |

| CYP1A2 | Major determinant of metabolism in normal liver function. | nih.gov |

| CYP3A5 | Contributes to a lesser extent. | ontosight.ai |

Studies have suggested that this compound can have inhibitory effects on hepatic enzyme activity. nih.gov Pretreatment with the compound has been shown to reduce its own deethylation, indicating a potential for enzyme inactivation. nih.gov Furthermore, its clearance can be significantly lowered by other drugs, such as propranolol, primarily through direct inhibition of its metabolism rather than solely through effects on blood flow. nih.gov

Immunomodulatory and Anti-inflammatory Effects Research

Beyond its anesthetic properties, this compound exhibits significant immunomodulatory and anti-inflammatory effects. mdpi.comresearchgate.net It has been shown to modulate the inflammatory response by reducing the activation of immune cells like neutrophils and macrophages. mdpi.comresearchgate.netresearchgate.net This leads to a decrease in the release of pro-inflammatory cytokines and prostaglandins. mdpi.comresearchgate.net

The anti-inflammatory mechanisms are thought to be distinct from its sodium channel blocking activity. mdpi.com Research has demonstrated that intravenous administration can reduce systemic inflammatory responses in surgical settings. mdpi.commdpi.com It has been observed to suppress the release of key inflammatory mediators such as various interleukins (IL-1, IL-6, IL-8, IL-17), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). mdpi.comnih.gov

Table 2: Summary of Anti-inflammatory and Immunomodulatory Effects

| Effect | Mechanism | References |

| Reduced Neutrophil and Macrophage Activation | Decreases immune cell response to inflammatory stimuli. | mdpi.comresearchgate.netresearchgate.net |

| Decreased Pro-inflammatory Cytokine Release | Inhibits the release of IL-1, IL-6, TNF-α, IFN-γ, etc. | mdpi.commdpi.comnih.gov |

| Preservation of Endothelial Integrity | Helps to control excessive inflammatory responses. | mdpi.comresearchgate.net |

Receptor Binding Profiling and Ligand-Target Interactions

The primary molecular target of this compound is the voltage-gated sodium channel. drugbank.comresearchgate.net It binds to a site within the inner pore of the channel, stabilizing the inactivated state and thereby inhibiting the propagation of action potentials. drugbank.comresearchgate.net This interaction is crucial for its local anesthetic effects. drugbank.com

In addition to sodium channels, there is evidence of interactions with other receptors. For instance, there is some indication of an interaction with Toll-like receptors (TLRs), which play a role in the inflammatory response. nih.gov Computational studies have also been used to model the binding interactions of this compound with various protein structures. researchgate.net The binding of this compound can also enhance the inhibition of certain sodium channel subtypes by other pharmacological agents, suggesting synergistic actions at distinct binding sites. nih.gov

Advanced Pharmacological Screening Methodologies

The exploration of the pharmacological potential of this compound and its analogs has been significantly advanced by the integration of sophisticated screening methodologies. These techniques, ranging from high-throughput screening to in silico computational models, have enabled a more rapid and detailed assessment of the bioactivity of these compounds, moving beyond traditional pharmacological assays.

High-throughput screening (HTS) methodologies, while not extensively documented specifically for this compound, are a cornerstone of modern drug discovery and are applicable to the screening of large libraries of its analogs. HTS allows for the rapid assessment of thousands of compounds against a specific biological target. chemdiv.com This process is heavily reliant on automation, including robotic liquid handling and multi-well plate formats (e.g., 96, 384, or 1536 wells), to achieve the necessary scale and speed. chemdiv.com Detection methods in HTS are varied and can include fluorescence, luminescence, and radiometric assays, chosen based on the specific biological question being addressed. For analogs of this compound, HTS could be employed to screen for a wide range of activities, such as receptor binding, enzyme inhibition, or modulation of ion channel function.

In silico screening methodologies have emerged as powerful tools in the early stages of drug discovery, offering a time- and cost-effective means to prioritize compounds for further experimental testing. These computational approaches are particularly valuable for exploring the vast chemical space of analogs of this compound. Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) studies, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. nih.gov This method allows researchers to visualize and analyze the interactions between a ligand and its binding site at the atomic level. For instance, a study on the anesthetic compound 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide, a close analog of the subject compound, utilized molecular docking simulations to understand its pharmacokinetic behavior. kg.ac.rs The study found that hyperconjugative interactions and π→π* interactions contributed to the biological activity and stability of the molecule. kg.ac.rs Such insights are crucial for the rational design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific pharmacological effect, QSAR models can be used to predict the activity of novel, untested compounds. For example, a QSAR analysis was applied to a library of 51 benzylacetamide derivatives with anticonvulsant activity. kg.ac.rs This study used multiple linear regression to investigate the influence of various molecular descriptors on the compounds' activity, finding that a combination of 2D and 3D descriptors produced a model with high predictive quality. kg.ac.rs Such models can guide the synthesis of new acetamide derivatives with potentially enhanced anticonvulsant properties.

The integration of these advanced screening methodologies provides a powerful and multifaceted approach to the pharmacological investigation of this compound and its analogs. High-throughput screening enables the rapid testing of large compound libraries, while in silico methods offer valuable insights into molecular interactions, structure-activity relationships, and pharmacokinetic profiles, collectively accelerating the identification and optimization of novel bioactive agents.

Advanced Analytical Characterization Techniques for 2 Diethylamino N,n Diethylacetamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a molecular fingerprint. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for determining the detailed structure of 2-(Diethylamino)-N,N-diethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the protons on each of the four ethyl groups are expected to be chemically distinct due to their different electronic environments. The protons of the ethyl groups on the amide nitrogen are diastereotopic because of the restricted rotation around the amide C-N bond. The protons on the amine nitrogen's ethyl groups would also exhibit distinct signals. The methylene (B1212753) protons of the acetyl group (-CH₂-) are adjacent to a tertiary amine and a carbonyl group, placing their signal in a unique chemical shift range.

Based on its structure, the following proton signals are predicted:

A singlet for the methylene protons between the nitrogen and the carbonyl group.

Two distinct quartets for the four methylene (-CH₂-) protons of the two ethyl groups attached to the amide nitrogen.

Two distinct triplets for the six methyl (-CH₃) protons of the two ethyl groups attached to the amide nitrogen.

A quartet for the methylene (-CH₂-) protons of the ethyl groups on the alpha-amino nitrogen.

A triplet for the methyl (-CH₃) protons of the ethyl groups on the alpha-amino nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methylene carbon of the acetyl group, and the carbons of the four separate ethyl groups.

The predicted chemical shifts for the carbon atoms are as follows:

A signal in the range of 168-172 ppm for the carbonyl carbon (C=O).

A signal for the methylene carbon (-CH₂-) alpha to the carbonyl group.

Distinct signals for the methylene carbons of the N,N-diethyl groups.

Distinct signals for the methyl carbons of the N,N-diethyl groups.

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|---|

| ¹H | -N-CH₂-C=O | ~3.0 - 3.5 | Singlet | 2H |

| -C(=O)N(CH₂CH₃)₂ | ~3.3 - 3.4 | Quartet | 4H | |

| -N(CH₂CH₃)₂ (alpha-amino) | ~1.0 - 1.2 | Triplet | 6H | |

| -C(=O)N(CH₂CH₃)₂ | ~1.1 - 1.3 | Triplet | 6H | |

| ¹³C | -C=O | ~170 | - | - |

| -N-CH₂-C=O | ~55 - 60 | - | - | |

| -N(CH₂CH₃)₂ | ~40 - 50 | - | - | |

| -N(CH₂CH₃)₂ | ~12 - 15 | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). intertek.comnih.gov For this compound, the key functional groups are the tertiary amide and the tertiary amine.

The expected characteristic absorption bands in the FTIR spectrum would include:

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group, typically appearing in the region of 1630-1680 cm⁻¹.

C-N Stretch: Vibrations for the C-N bonds of the tertiary amide and tertiary amine would appear in the fingerprint region, generally between 1000-1350 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the ethyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

C-H Bend: Bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups would be visible in the 1350-1480 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1680 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1480 | Variable |

| C-N Stretch | Amide & Amine | 1000 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.comwikipedia.orgijprajournal.com The technique is most sensitive to conjugated systems and chromophores. The this compound molecule contains a carbonyl group (C=O) which acts as a chromophore. This group is capable of an n→π* (n-to-pi-star) electronic transition.

This transition is typically weak and occurs in the ultraviolet region. For simple, non-conjugated amides, the n→π* absorption maximum (λ_max) is generally observed around 200-220 nm. pharmaffiliates.com Therefore, a UV-Vis spectrum of this compound dissolved in a suitable transparent solvent (like ethanol (B145695) or hexane) would be expected to show a weak absorption band in this near-UV range.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize the sample, causing extensive fragmentation. wikipedia.org This fragmentation is often predictable and provides a unique fingerprint for the compound, which is valuable for structural confirmation. researchgate.net

For this compound (Molecular Weight: 186.32 g/mol ), the EI mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z = 186, corresponding to the intact ionized molecule. This peak might be weak or absent due to the instability of the molecular ion.

Major Fragmentation Pathways: The primary fragmentation mechanism for amides and amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Cleavage of the C-C bond between the carbonyl group and the alpha-carbon would yield a stable acylium ion, [CH₂=N(C₂H₅)₂]⁺, at m/z = 86. This is often the base peak (most intense peak) in the spectrum of such compounds.

Cleavage adjacent to the amide nitrogen could result in the loss of an ethyl group, leading to a fragment at m/z = 157 (M - 29).

Further fragmentation of the m/z 86 ion could occur.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₀H₂₂N₂O]⁺ | Molecular Ion (M⁺) |

| 157 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 86 | [CH₂N(C₂H₅)₂]⁺ | Alpha-cleavage (Base Peak) |

| 72 | [N(C₂H₅)₂]⁺ | Fragmentation of amide group |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for separating volatile and thermally stable compounds from a mixture and identifying them. ontosight.ainih.gov

In a GC-MS analysis of a sample containing this compound, the compound would first travel through the GC column at a specific speed, determined by its boiling point and affinity for the column's stationary phase. This results in a characteristic retention time (RT) that helps in its identification.

After eluting from the GC column, the compound enters the MS detector (typically using EI), where it is fragmented. The resulting mass spectrum, as described in the EI-MS section, is then recorded. The combination of the unique retention time from the GC and the characteristic mass spectrum from the MS provides a very high degree of confidence in the identification of this compound, even in complex mixtures. This technique is particularly useful for identifying it as an impurity or a component in a larger formulation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecule. This accuracy allows for the determination of the elemental composition of the compound with a high degree of confidence. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.

In a typical HRMS analysis of this compound (chemical formula: C10H22N2O), the instrument would be calibrated to ensure high mass accuracy. embrapa.br The analysis provides an experimental m/z value that can be compared against the theoretical (calculated) exact mass. The close correlation between the experimental and theoretical mass confirms the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

The data below illustrates the expected results from an HRMS analysis of the target compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H22N2O |

| Theoretical Monoisotopic Mass | 186.1732 u |

| Expected Ion (e.g., [M+H]⁺) | C10H23N2O⁺ |

| Theoretical m/z for [M+H]⁺ | 187.1805 |

| Hypothetical Experimental m/z | 187.1803 |

This interactive table presents hypothetical HRMS data, demonstrating the high accuracy of the technique.

Electrospray Ionization-Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization-Time-of-Flight (ESI-TOF) Mass Spectrometry is a powerful technique for analyzing non-volatile and thermally labile compounds like this compound. ESI is a soft ionization method that typically generates intact molecular ions with minimal fragmentation, which is particularly useful for determining molecular weight. ecu.edu The TOF mass analyzer then separates these ions based on their flight time to the detector, providing high resolution and mass accuracy.

For the analysis of this compound, the sample would be dissolved in a suitable polar solvent, such as a mixture of acetonitrile (B52724) and water, and introduced into the ESI source. embrapa.br The tertiary amine groups in the molecule are readily protonated, leading to the formation of a prominent singly charged molecular ion, [M+H]⁺. The high resolving power of the TOF analyzer allows for precise mass determination of this ion. researchgate.net

Table 2: Expected ESI-TOF-MS Results for this compound

| Analyte | This compound |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Primary Ion | [M+H]⁺ |

| Calculated m/z of Primary Ion | 187.1805 |

This interactive table outlines the expected ions and their mass-to-charge ratios in an ESI-TOF analysis.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical substances. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for its ability to separate non-polar to moderately polar compounds. researchgate.net This method allows for the quantification of the main compound and the detection of any synthesis-related impurities or degradation products.

A validated isocratic RP-HPLC method can provide reliable and reproducible results for quality control purposes. researchgate.net The method's validation would include assessing parameters such as linearity, precision, accuracy, and specificity to ensure its suitability for routine analysis. researchgate.net

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Potassium Phosphate Buffer (pH 7.0) (53:47, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm researchgate.net |

| Validation Parameters | |

| Linearity Range | 20-140% of analytical concentration researchgate.net |

| Correlation Coefficient (r²) | > 0.999 researchgate.net |

| Intra- and Inter-day Precision (RSD) | < 1% researchgate.net |

This interactive table summarizes typical conditions and validation data for an HPLC purity assessment method, based on a similar compound analysis. researchgate.net

Size Exclusion Chromatography (SEC) for Polymer Analysis

When this compound is incorporated as a monomeric unit into a polymer chain, Size Exclusion Chromatography (SEC) becomes the primary technique for characterizing the polymer's molecular weight distribution. lcms.cz SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute earlier from the column, while smaller molecules elute later.

This technique is crucial for determining key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). nih.gov These parameters significantly influence the physical and chemical properties of the final polymer. The choice of mobile phase is critical and depends on the polymer's solubility; for polymers containing polar groups like diethylacetamide, solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used. nih.govresearchgate.net

Table 4: Hypothetical SEC Analysis of a Polymer Containing this compound

| Parameter | Result |

|---|---|

| Mobile Phase | N,N-Dimethylformamide (DMF) researchgate.net |

| Column Set | Polystyrene-divinylbenzene (PS-DVB) |

| Calibration | Polystyrene standards |

| Number-Average Molecular Weight (Mn) | 35,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 42,000 g/mol |

This interactive table presents hypothetical results from an SEC analysis of a polymer derivative.

Thermochemical and Interaction Studies

Nano-Isothermal Titration Calorimetry for Host-Guest Interactions

Nano-Isothermal Titration Calorimetry (Nano-ITC) is a highly sensitive technique used to study the thermodynamics of binding interactions in solution. ttuhsc.edubiocompare.comtainstruments.com It directly measures the heat released or absorbed during the binding of a ligand (guest) to a macromolecule (host). tainstruments.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.gov

In a hypothetical study, Nano-ITC could be used to investigate the host-guest interactions between this compound (as the guest) and a host molecule like a cyclodextrin. The experiment would involve titrating a concentrated solution of the diethylacetamide derivative into a dilute solution of the host molecule in the calorimeter cell. The resulting heat changes are measured after each injection, generating a binding isotherm that is then analyzed to extract the thermodynamic parameters.

Table 5: Hypothetical Thermodynamic Data from a Nano-ITC Experiment

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (Ka) | 2.5 x 10⁴ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kJ/mol |

This interactive table displays a hypothetical set of thermodynamic parameters that could be obtained from a Nano-ITC study of a host-guest interaction.

Conductance Measurements in Supramolecular Assemblies

Conductance measurement is a fundamental technique used to study the electrical conductivity of a solution or a material. In the context of supramolecular chemistry, it is a powerful tool for investigating the formation and behavior of self-assembled structures, such as micelles, vesicles, or host-guest complexes in solution. By monitoring changes in conductivity, researchers can gain insights into processes like ion association, dissociation, and transport within these dynamic systems.

Specialized Polymer Characterization Techniques

Should this compound be used as a monomer to synthesize polymers, a suite of specialized techniques would be essential for characterizing the resulting macromolecules. These methods provide crucial information about the polymer's size, shape, and the kinetics of its formation.

Viscometry and Light Scattering for Polymer Solutions

Viscometry and light scattering are classical yet powerful techniques for characterizing polymers in solution. Viscometry measures the viscosity of a polymer solution, which is related to the size and shape of the polymer chains. Light scattering, on the other hand, measures the intensity of light scattered by polymer molecules in solution to determine their molar mass, radius of gyration, and the second virial coefficient, which provides information on polymer-solvent interactions.

For polymers derived from this compound, these techniques would be indispensable. For example, viscometry could be used to determine the intrinsic viscosity, which is a measure of the polymer's contribution to the solution viscosity and is related to its molar mass through the Mark-Houwink-Sakurada equation. Static light scattering would provide an absolute measurement of the weight-average molar mass and the size of the polymer coils. Dynamic light scattering could further elucidate the hydrodynamic radius of the polymer in solution. Despite their utility, no viscometry or light scattering data for polymers of this compound have been reported in the scientific literature.

Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP)

Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) is a sophisticated analytical method that allows for the real-time tracking of polymerization kinetics and polymer properties as the reaction proceeds. tulane.edufluenceanalytics.com By continuously extracting a small stream of the reaction mixture and passing it through a series of detectors (e.g., light scattering, viscometer, and concentration detectors), ACOMP provides continuous data on monomer conversion, polymer molar mass, and intrinsic viscosity. fluenceanalytics.com

Applications of 2 Diethylamino N,n Diethylacetamide in Chemical Science and Technology

Role as Key Synthetic Intermediates and Building Blocks

The utility of 2-(Diethylamino)-N,N-diethylacetamide as a building block is particularly evident in the pharmaceutical sector, where precision in molecular assembly is paramount.

Formation of Pharmaceutical Impurities (e.g., Lidocaine Degradation Impurities)

In pharmaceutical manufacturing and quality control, understanding the formation of impurities is critical for ensuring the safety and efficacy of drugs. This compound has been identified as a key precursor in the deliberate synthesis of certain degradation impurities of Lidocaine, a widely used local anesthetic. This controlled synthesis is essential for creating analytical standards to accurately detect and quantify these impurities in drug formulations.

A patented method details the use of this compound as the starting material for preparing a specific Lidocaine degradation impurity. google.com The process involves the oxidation of this compound to form an intermediate, 2-(diethyloxyamine)-N,N-diethylacetamide. This intermediate is then reacted with 2,6-dimethylaniline (B139824) to yield the target impurity, 2-(diethyloxyamine)-N-(2,6-dimethylphenyl)acetamide. google.com This synthetic route is noted for its simple reaction conditions and high yield, making it suitable for industrial-scale production of the impurity standard. google.com

The table below summarizes a specific example from the synthesis process.

| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Reaction Time | Yield | HPLC Purity |

|---|---|---|---|---|---|---|

| 2-(diethyloxyamine)-N,N-diethylacetamide | 2,6-dimethylaniline | Chlorobenzene | 130 °C | 3 hours | 84.6% | 99.604% |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The functional groups on this compound make it a valuable component in designing large host molecules capable of selectively binding smaller guest molecules or ions.

Design of Calixarene-Based Receptors for Metal Ion Extraction

Calixarenes are macrocyclic compounds that form a cup-like shape, making them excellent candidates for host molecules in host-guest chemistry. Their structure can be modified by adding functional groups to create receptors that selectively bind specific ions. The N,N-diethylacetamido group, derived from precursors related to this compound, has been successfully incorporated into calixarene (B151959) scaffolds to create receptors for metal ion extraction.

Research has demonstrated the synthesis of new calix solventextraction.gr.jparene and calix researchgate.netarene derivatives functionalized with N,N-diethylacetamido groups at the lower rim of the macrocycle. researchgate.net These modifications are achieved by reacting the parent calixarene with α-Chloro-N,N-diethylacetamide. The resulting functionalized calixarenes have been tested for their ability to extract precious metals from aqueous solutions. researchgate.net The study highlights that the degree of functionalization (the number of acetamido groups added) influences the extraction efficiency. researchgate.net

The data below shows the extraction efficiency of a synthesized calixarene derivative for various precious metal ions.

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Au(III) | 64 |

| Pd(II) | 15 |

| Pt(IV) | 11 |

Development of Calixpyrrole Derivatives for Herbicide Detection

Calixpyrroles are another class of macrocyclic host molecules, analogous to calixarenes, that are particularly effective at binding anions through hydrogen bonds. By incorporating specific functional groups, their selectivity can be tailored for particular guest molecules, such as herbicides.

A study focused on the remediation of acid herbicides involved the synthesis of a novel calix ontosight.aipyrrole derivative, meso-tetramethyl-bis(diethylamino)ethoxy-bis-(4-hydroxyphenyl)calix ontosight.aipyrrole. This research demonstrated that the receptor, featuring diethylacetamide-related functionalities, interacts effectively with chlorophenoxy acid herbicides in acetonitrile (B52724). Analytical techniques, including ¹H NMR, confirmed that the NH and OH groups of the receptor are the active sites for this interaction. The study concluded that such modified calixpyrroles are capable of binding phenoxy acid molecules through hydrogen-bonding interactions, indicating their potential for use in herbicide detection and remediation systems.

Polymer Science and Advanced Materials Development

The presence of the diethylamino group allows for the incorporation of this or structurally similar monomers into polymers, bestowing them with unique characteristics. This is particularly evident in the development of stimuli-responsive materials and advanced dielectrics.

Synthesis of Stimuli-Responsive Polymers and Hydrogels (e.g., Poly(2-(dimethylamino)ethyl methacrylate) Graft Copolymers)

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant, reversible changes in their physical or chemical properties in response to small changes in their external environment. These stimuli can include temperature, pH, ionic strength, light, and electric or magnetic fields. The tertiary amine functionality, such as the one present in this compound, is particularly useful for creating pH-responsive polymers.

Polymers incorporating monomers with tertiary amine groups, such as Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are well-known for their pH and temperature sensitivity. At low pH, the tertiary amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve in aqueous solutions. As the pH increases, the amine groups are deprotonated, the polymer becomes more hydrophobic, and it may collapse or precipitate. This behavior is critical for applications like drug delivery, where a drug can be released in the acidic environment of a tumor.

Graft copolymers, where chains of one polymer are attached as branches to the main chain of another, are a sophisticated architecture for creating multifunctional materials. For instance, grafting PDMAEMA onto a biodegradable polymer like poly(ε-caprolactone) (PCL) results in amphiphilic, cationic copolymers. These can self-assemble into core-shell nanoparticles that are both pH- and temperature-sensitive, making them suitable as carriers for both hydrophobic drugs and genetic material like DNA.

The table below summarizes the responsive behaviors of polymers containing related amino-functionalized monomers.

| Polymer System | Stimulus | Observed Response | Potential Application |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | pH, Temperature | Swelling/dissolution in acidic pH; collapse at higher pH/temperature. | Drug delivery, sensors |

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | pH, Temperature, Ionic Strength | Exhibits lower critical solution temperature (LCST) behavior and pH sensitivity. | Gene delivery, hydrogels |

| PCL-g-PDMAEMA Graft Copolymer | pH, Temperature | Self-assembles into nanoparticles; faster drug release in acidic environments. | Co-delivery of drugs and genes |

| (SR-g-DEAEMA)-g-NVCL Graft Copolymer | pH, Temperature | Exhibits a critical pH of 3.2 and a lower critical solution temperature (LCST) around 63.5°C. | Smart coatings, medical devices |

Fabrication of Porous Polymeric Films for Ultralow Dielectric Constant Materials

In the microelectronics industry, there is a constant demand for materials with low dielectric constants (low-k) to serve as insulators, reducing signal delay and power consumption. Incorporating porosity (air voids) into a polymer film is an effective strategy to lower its dielectric constant, as air has a dielectric constant of approximately 1.

A novel technique utilizes the reaction of a tertiary amine-containing monomer, 2-(diethylamino)ethyl methacrylate (B99206), with high-pressure carbon dioxide (CO2) to fabricate porous polyimide films. In this process, the tertiary amine reacts with CO2 to form a zwitterionic salt. This reaction induces rapid phase separation in a solution of a polyimide precursor, creating solvent droplets that act as porogens (pore-generating agents). Subsequent UV polymerization of the methacrylate monomer locks this porous structure in place. After thermal treatment to cure the polyimide and remove the solvent, a highly porous film with an open-pore structure remains.

This method allows for the rapid production of films with significantly reduced dielectric constants. Research has demonstrated that this approach can yield polyimide films with high porosity and ultralow-k values.

The following table presents research findings on the properties of such porous polyimide films.

| Property | Value |

| Porosity | 74% |

| Average Pore Diameter | ~1 µm ± 0.9 µm |

| Film Thickness | 30 µm |

| Minimum Relative Dielectric Constant (k) | 1.536 |